molecular formula C20H25N5O7S2 B193787 Cefetamet pivoxil CAS No. 65243-33-6

Cefetamet pivoxil

Katalognummer: B193787
CAS-Nummer: 65243-33-6
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: DASYMCLQENWCJG-VCUHZILTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Hydrolysis to Active Metabolite (Cefetamet)

Cefetamet pivoxil is hydrolyzed in vivo to release its active form, cefetamet. This reaction occurs via esterase-mediated cleavage of the pivaloyloxymethyl ester group (Figure 1).

Reaction Conditions and Parameters:

ConditionDetailsBioavailabilityReference
With Food Hydrolysis occurs during first-pass metabolism in gut wall/liver.50–60%
Without Food Reduced absorption and hydrolysis efficiency.<40%
Syrup Formulation Lower hydrolysis efficiency compared to tablets.38–47%
Physiological pH Optimal hydrolysis at pH 7.4.-

The reaction follows pseudo-first-order kinetics, with a half-life of ~2.2 hours for cefetamet in plasma .

Enzymatic Degradation by β-Lactamases

Resistant bacterial strains produce β-lactamases that hydrolyze the β-lactam ring of cefetamet, rendering it inactive.

Key Features:

  • Reaction Type : Enzymatic hydrolysis.

  • Target Site : β-Lactam ring (Figure 1).

  • Consequence : Loss of bactericidal activity due to disrupted PBP binding .

  • Resistance Prevalence : Common in Staphylococcus aureus and Gram-negative bacilli .

Process Parameters:

ParameterValueReference
Temperature -25°C to -30°C
Reaction Time 2 hours
Yield Not explicitly reported

Degradation Under Stress Conditions

This compound exhibits instability under extreme conditions, impacting its pharmaceutical formulation:

Degradation Pathways:

ConditionDegradation MechanismImpactReference
High Temperature Thermolysis of ester bondReduced potency
Acidic pH Hydrolysis of β-lactam ringLoss of antimicrobial activity
Alkaline pH Ester hydrolysisPremature activation

Excipient interactions (e.g., with lactose or starch) accelerate degradation, necessitating stabilized formulations .

Figure 1: Key Functional Groups in this compound

Pivaloyloxymethyl esterHydrolysisCefetamet+Pivalic Acid\text{Pivaloyloxymethyl ester}\xrightarrow{\text{Hydrolysis}}\text{Cefetamet}+\text{Pivalic Acid}β Lactam ringβ LactamaseInactive Product\beta \text{ Lactam ring}\xrightarrow{\beta \text{ Lactamase}}\text{Inactive Product}

Comparative Stability in Formulations

FormulationStability (25°C)Degradation Products IdentifiedReference
Tablet >24 monthsNone significant
Syrup 12–18 monthsCefetamet (hydrolysis)
Lyophilized >36 monthsNone

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cefetamet pivoxil has been effectively used in treating several infections:

  • Upper and Lower Respiratory Tract Infections : It has demonstrated efficacy comparable to established antibiotics like amoxicillin and cefaclor in treating conditions such as pneumonia and acute exacerbations of chronic bronchitis .
  • Otitis Media and Pharyngotonsillitis : Clinical trials indicate that a 7-day course of this compound is as effective as a 10-day course of phenoxymethylpenicillin for treating group A beta-hemolytic streptococcal pharyngotonsillitis .
  • Urinary Tract Infections : this compound has shown similar efficacy to other agents in complicated urinary tract infections, including pyelonephritis .

Efficacy and Tolerability

Clinical trials have consistently reported high efficacy rates for this compound across various patient demographics. In a review involving over 4,000 patients:

  • Efficacy Rates : The bacteriological eradication rates were approximately 92% in diabetic patients with urinary tract infections, comparable to non-diabetic counterparts .
  • Adverse Effects : The most common adverse effects reported were gastrointestinal issues such as diarrhea and nausea, with a low incidence of serious side effects .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

  • Dosage : Standard doses are 500 mg twice daily for adults and 10 mg/kg twice daily for children.
  • Bioavailability : Studies indicate that this compound achieves unbound plasma concentrations that exceed the minimum inhibitory concentration (MIC) for susceptible organisms between doses, supporting effective treatment outcomes .

Table 1: Summary of Clinical Efficacy

Infection TypeEfficacy (%)Comparison Agent
Pharyngotonsillitis95Phenoxymethylpenicillin
Community-Acquired Pneumonia90Amoxicillin
Complicated Urinary Tract Infections92Cefadroxil

Table 2: Adverse Effects Profile

Adverse EffectIncidence (%)Description
Diarrhea4.5Mild to moderate
Nausea3.0Transient
Vomiting2.5Rare

Case Studies

  • Diabetic Patients with Urinary Tract Infections :
    A study involving 218 hospitalized patients showed that this compound was effective in eradicating pathogens with similar outcomes in diabetic and non-diabetic groups, demonstrating its safety profile in high-risk populations .
  • Pneumonia Treatment :
    In a cohort of patients treated for pneumonia, this compound achieved a clinical efficacy rate of approximately 90%, with significant bacteriological eradication noted among common respiratory pathogens .

Biologische Aktivität

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic that is prodrug of cefetamet, which is activated through hydrolysis. It is primarily used for treating various bacterial infections, particularly those affecting the respiratory and urinary tracts. This article delves into the biological activity of this compound, summarizing its antibacterial efficacy, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it demonstrates significant efficacy against:

  • Gram-positive bacteria :
    • Streptococcus pneumoniae (penicillin-sensitive strains)
    • Streptococcus spp.
    • Haemophilus influenzae
    • Moraxella catarrhalis
  • Gram-negative bacteria :
    • Escherichia coli
    • Proteus spp.
    • Klebsiella spp.
    • Neisseria gonorrhoeae

However, it shows limited effectiveness against certain pathogens such as staphylococci and Pseudomonas spp. Additionally, this compound is effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis but has poor activity against penicillin-resistant S. pneumoniae .

Minimum Inhibitory Concentrations (MICs)

Table 1 summarizes the MIC values of this compound compared to other antibiotics:

Pathogen This compound MIC (µg/mL) Amoxicillin MIC (µg/mL) Cefuroxime MIC (µg/mL)
Streptococcus pneumoniae0.50.250.5
Haemophilus influenzae1>82
Moraxella catarrhalis0.5>81
E. coli2>84

Clinical Efficacy

This compound has been evaluated in numerous clinical studies involving nearly 5,000 patients with various infections, including:

  • Upper and lower respiratory tract infections : Demonstrated equivalent efficacy compared to established agents such as amoxicillin and cefaclor.
  • Urinary tract infections : Showed comparable effectiveness to cefadroxil and cefuroxime axetil.
  • Pharyngotonsillitis : A 7-day course was found equally effective as a standard 10-day course of phenoxymethylpenicillin .

Pharmacokinetics

This compound has favorable pharmacokinetic properties that enhance its clinical utility:

  • Bioavailability : Approximately 50% when taken with food.
  • Half-life : About 2.2 hours.
  • Volume of distribution : Approximately equal to extracellular fluid space (0.3 L/kg).
  • Protein binding : Low at around 22% .

Case Studies

  • Treatment of Gonorrhea : A single dose of this compound effectively eradicated Neisseria gonorrhoeae in both men and women, demonstrating its potential as a first-line treatment option in outpatient settings .
  • Pediatric Use : In children with acute otitis media and pneumonia, this compound was well-tolerated and demonstrated significant efficacy, leading to recommendations for its use in pediatric populations .

Safety Profile

This compound is generally well-tolerated among patients. The most common adverse effects reported include gastrointestinal symptoms such as diarrhea, nausea, and vomiting, occurring in less than 10% of cases. Importantly, no significant teratogenic or mutagenic effects have been observed in animal studies .

Tolerability in Clinical Trials

In clinical trials involving nearly 5,000 patients:

  • Only about 1.2% discontinued therapy due to adverse effects.
  • Gastrointestinal events were the most frequently reported side effects .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-VCUHZILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefetamet pivoxil
Reactant of Route 2
Reactant of Route 2
Cefetamet pivoxil
Reactant of Route 3
Reactant of Route 3
Cefetamet pivoxil
Reactant of Route 4
Reactant of Route 4
Cefetamet pivoxil
Reactant of Route 5
Cefetamet pivoxil
Reactant of Route 6
Reactant of Route 6
Cefetamet pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.